N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H22N6O2S3 and its molecular weight is 474.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzylpiperidine moiety have been reported to targetCyclin-Dependent Kinase 2 (CDK2) and N-methyl-D-aspartate (NMDA) receptors . CDK2 is a crucial regulator of the cell cycle, and NMDA receptors play a significant role in neuronal communication.
Mode of Action
For instance, certain benzylpiperidine derivatives have been found to inhibit CDK2 and act as antagonists of the GluN2B subunit of the NMDA receptor .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially halting the proliferation of cells . Antagonism of NMDA receptors can modulate neuronal communication, which could have implications for neurological disorders .
Result of Action
Inhibition of cdk2 could potentially halt cell proliferation , and antagonism of NMDA receptors could modulate neuronal communication .
Properties
IUPAC Name |
N-[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S3/c1-13-17(31-25-22-13)18(28)21-19-23-24-20(30-19)29-12-16(27)26-9-7-15(8-10-26)11-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3,(H,21,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEPNKMFCUSWGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.